Product packaging for 5-Bromo-3-methylindoline(Cat. No.:CAS No. 86626-42-8)

5-Bromo-3-methylindoline

Cat. No.: B3194783
CAS No.: 86626-42-8
M. Wt: 212.09 g/mol
InChI Key: HMGUNAJGKCGHEH-UHFFFAOYSA-N
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Description

Significance of the Indoline (B122111) Core in Modern Organic Synthesis

The indoline core is a privileged structural motif found in numerous natural products, pharmaceuticals, and functional materials. bohrium.comsemanticscholar.orgrsc.org Its presence is integral to the biological activity of many compounds, making it a focal point in drug discovery and development. rsc.orgopenmedicinalchemistryjournal.com Indoline derivatives have shown a wide spectrum of pharmacological properties, including anti-cancer, antimicrobial, and anti-inflammatory activities. rsc.orgopenmedicinalchemistryjournal.comchemimpex.com The versatility of the indoline ring allows for functionalization at various positions, enabling the fine-tuning of its electronic and steric properties to achieve desired biological effects or material characteristics. irjmets.comresearchgate.net This adaptability has made it an invaluable scaffold for medicinal chemists and materials scientists alike. bohrium.comchemimpex.com

Historical Development and Evolution of Indoline Synthesis Methodologies

The journey of indoline chemistry began in the 19th century with the study of indigo (B80030) dye. wikipedia.org In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole (B1671886), a closely related compound. wikipedia.org This foundational work paved the way for further exploration of this class of compounds. One of the earliest and most enduring methods for synthesizing substituted indoles is the Fischer indole synthesis, developed in 1883. wikipedia.orgcreative-proteomics.com

Over the decades, the synthetic toolbox for creating indoline and indole derivatives has expanded dramatically. semanticscholar.org Classical methods have been augmented by modern, more efficient techniques. The 20th and 21st centuries have witnessed the advent of metal-catalyzed reactions, such as the Buchwald-Hartwig amination and Heck coupling, which have revolutionized the construction of the indoline core. irjmets.comnih.gov More recent advancements include C-H activation and functionalization, offering highly regioselective and environmentally conscious routes to complex indoline structures. semanticscholar.org These innovations have significantly broadened the accessibility and diversity of substituted indolines for various scientific applications. openmedicinalchemistryjournal.com

Contextualizing 5-Bromo-3-methylindoline within Substituted Indoline Chemical Space

This compound is a specific derivative of the indoline family, distinguished by a bromine atom at the 5-position and a methyl group at the 3-position of the indoline ring structure. The presence and position of these substituents significantly influence the compound's chemical reactivity and physical properties. The bromine atom, an electron-withdrawing group, and the methyl group, an electron-donating group, create a unique electronic environment within the molecule. This substitution pattern makes this compound a valuable intermediate in organic synthesis, allowing for further chemical modifications and the construction of more complex molecular architectures. chemimpex.com

Physicochemical Properties of this compound

Understanding the physical and chemical characteristics of this compound is crucial for its application in synthesis and materials science.

Tabulated Physical and Chemical Data

The following table summarizes key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₀BrN bldpharm.com
Molecular Weight 212.09 g/mol bldpharm.com
CAS Number 86626-42-8 bldpharm.com
MDL Number MFCD21877002 bldpharm.com

This data is for the closely related compound 5-Bromo-3-methylindole, as specific data for this compound is limited in the provided search results. It is important to note that the properties of the indoline will differ from the indole due to the saturated pyrrole (B145914) ring.

Spectroscopic Profile (NMR, IR, Mass Spectrometry)

Spectroscopic data is essential for the structural elucidation and characterization of this compound. While specific spectra for this compound were not available in the search results, information for the related compound 5-Bromo-3-methylindole can provide some insight. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), would be necessary to confirm the structure of this compound. Such data can often be accessed through chemical suppliers or specialized databases. bldpharm.com

Synthesis and Reactivity

The synthesis of this compound can be approached through various synthetic strategies, often involving the modification of a pre-existing indole or indoline core.

Established Synthetic Routes to this compound

While direct synthetic routes for this compound are not extensively detailed in the provided search results, a plausible approach would involve the reduction of the corresponding indole, 5-Bromo-3-methylindole. Another strategy could be the bromination of 3-methylindoline.

A documented synthesis of the related 5-bromo-7-methylindole starts from 4-bromo-2-methylaniline (B145978) and proceeds through iodination, a Sonogashira coupling reaction, and a final ring-closing reaction. google.com A similar multi-step synthesis could likely be adapted to produce this compound.

Key Reactions and Chemical Transformations

The reactivity of this compound is dictated by its functional groups. The secondary amine in the indoline ring can undergo N-alkylation and N-acylation reactions. The bromine atom on the benzene (B151609) ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. These reactions are instrumental in building more complex molecules from the this compound scaffold. chemimpex.com

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in various research and development sectors.

Role as a Building Block in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of novel pharmaceutical compounds. chemimpex.com The indoline core is a well-established pharmacophore, and the bromine and methyl substituents on this compound offer opportunities for further derivatization to create compounds with potential therapeutic applications. For instance, it can be used in the development of new anti-cancer agents and other bioactive molecules. chemimpex.com The saturated indoline structure may also confer advantages such as improved metabolic stability in drug candidates. vulcanchem.com

Potential in Materials Science and Other Fields

The electronic properties of halogenated organic compounds like this compound make them interesting candidates for applications in materials science. chemimpex.com Indole derivatives are utilized in the creation of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). chemimpex.com The specific substitution pattern of this compound could be harnessed to develop new materials with tailored electronic or optical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrN B3194783 5-Bromo-3-methylindoline CAS No. 86626-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-4,6,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGUNAJGKCGHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 3 Methylindoline

Strategies for Constructing the Indoline (B122111) Core

The synthesis of the indoline framework, the core of 5-Bromo-3-methylindoline, can be achieved through several distinct strategies. These include the reduction of corresponding indole (B1671886) derivatives, various intramolecular cyclization reactions, and de novo construction of the ring system.

Reduction of Indole Derivatives to Indolines

A direct and common route to indolines involves the selective reduction of the C2-C3 double bond of a corresponding indole precursor. For the target molecule, this would involve the reduction of 5-Bromo-3-methylindole. This transformation is challenging due to the aromaticity of the indole ring system, and over-reduction can lead to unwanted byproducts like octahydroindoles. nih.gov Consequently, a range of catalytic systems have been developed to achieve high selectivity and yield.

Catalytic hydrogenation is a prominent method, employing various transition-metal catalysts. Homogeneous catalysts, such as rhodium complexes with specific phosphine (B1218219) ligands like (S,S)-(R,R)-PhTRAP, have proven highly effective for the asymmetric hydrogenation of N-protected 3-substituted indoles, achieving excellent enantioselectivities (95-98% ee). acs.org The choice of ligand is crucial for both reactivity and selectivity. acs.org Another approach utilizes borane (B79455) reagents, such as triethylamine (B128534)/borane or triethylsilane in the presence of trifluoroacetic acid, though these stoichiometric methods generate significant waste. nih.gov

Heterogeneous catalysis offers a more environmentally benign alternative, with catalysts that are easily separated and recycled. nih.gov Systems using platinum on carbon (Pt/C) in water, activated by an acid like p-toluenesulfonic acid, can efficiently hydrogenate unprotected indoles at room temperature and moderate hydrogen pressure. nih.gov Main-group elements have also been explored, with shelf-stable triarylboranes catalyzing the solvent-free hydrogenation of N-substituted indoles with high turnover numbers. nih.gov For the synthesis of 5-Bromo-DL-tryptophan, a related compound, a key intermediate was 1-benzenesulfonyl-5-bromo-3-methylindole, which demonstrates the feasibility of using substituted indoles as starting materials for complex targets. tandfonline.comtandfonline.com

The table below summarizes various catalytic systems for the reduction of indoles.

Catalyst SystemSubstrate TypeKey FeaturesRef
[Rh(nbd)₂]SbF₆ / PhTRAP / Cs₂CO₃N-Tosyl 3-substituted indolesHigh enantioselectivity (95-98% ee); requires N-protection. acs.org
Pt/C / p-toluenesulfonic acidUnprotected indolesGreen method using water as a solvent; excellent yields. nih.gov
Chiral Brønsted Acid / Hantzsch ester3H-IndolesMetal-free transfer hydrogenation; high enantioselectivity. organic-chemistry.org
B(2,6-Cl₂C₆H₃)(3,5-Br₂-2,6-F₂C₆H)₂N-Substituted indolesSolvent-free; high turnover number (TON) up to 8,500. nih.gov

Intramolecular Cyclization Approaches to Indolines

Intramolecular cyclization strategies construct the five-membered nitrogen-containing ring by forming a key carbon-carbon or carbon-nitrogen bond from a suitably functionalized aniline (B41778) precursor.

Transition metals are widely used to catalyze the intramolecular cyclization of functionalized anilines to form indolines. These reactions often proceed under mild conditions and can exhibit high levels of stereo- and regioselectivity. thieme-connect.demdpi.com A notable example is the copper-catalyzed enantioselective hydroamination of N-sulfonyl-2-allylanilines. nih.gov This method provides chiral 2-methylindolines with high enantiomeric excess (up to 90% ee) using a commercially available chiral ligand. nih.gov

Palladium catalysis is also a powerful tool. An intramolecular Heck reaction can be employed to form the indoline skeleton. researchgate.net For instance, palladium-catalyzed Mizoroki-Heck spirocyclization has been used to synthesize spirooxindoles, a related class of compounds, demonstrating the power of this approach in creating quaternary centers. diva-portal.org In some cases, the cyclization can favor a 6-endo-trig pathway for indoline-based substrates. diva-portal.org Palladium has also been used for intramolecular aryl-aryl coupling reactions to construct complex indole systems, which could be subsequently reduced. nih.gov

The table below highlights examples of metal-catalyzed cyclizations for indoline synthesis.

Metal/CatalystSubstrateReaction TypeKey FeaturesRef
Copper(II) / Chiral Ph-box ligandN-sulfonyl-2-allylanilinesEnantioselective HydroaminationForms chiral 2-methylindolines in up to 90% ee. nih.gov
Palladium(0)2-Iodoanilines coupled with decorated lactamsMizoroki-Heck SpirocyclizationHigh regio- and stereoselectivity for spiro-indoline structures. diva-portal.org
Samarium(II) DiiodideN-(2,3-butadien-1-yl)-N-(Boc)-2-iodoanilinesRadical CyclizationForms 3-ethenyl-2,3-dihydroindoles, which can be further modified. clockss.org
Titanium(II)Epoxide-containing anilinesReductive CyclizationForms various indoline derivatives. thieme-connect.de

To avoid the cost and potential toxicity of transition metals, metal-free cyclization methods have been developed. These often rely on radical chemistry or photocatalysis. One such method involves the di- and trichloromethylation of N-allyl anilines using commercially available feedstocks like CH₂Cl₂ and CHCl₃ under metal-free conditions, initiated by a peroxide. rsc.orgrsc.org This radical cascade reaction produces a variety of polychloro-substituted indolines in moderate to good yields. rsc.org

Photocatalysis offers another green, metal-free alternative. A reported method uses photocatalysis for a remote alkyl radical generation and subsequent cyclization to prepare substituted indolines, tolerating a wide range of functional groups, including aryl halides. nih.gov Another approach uses molecular iodine (I₂) to induce a cascade cyclization and dearomatization of indole derivatives to afford functionalized spiroindolenines in an environmentally friendly manner. rsc.org

Dearomatization of the indole core represents a powerful and modern strategy for accessing the indoline scaffold. nih.govbbe.ac.uk Instead of starting with an aniline, these methods begin with a substituted indole and dearomatize the pyrrole (B145914) ring while simultaneously forming a new ring or installing functionality.

Visible-light-driven dearomatization strategies are particularly attractive due to their mild and sustainable nature. nih.gov For example, a photoredox-catalyzed hydroalkylation of C-2 substituted indoles with glycine (B1666218) derivatives provides 1,2-disubstituted indolines with excellent trans-selectivity. nih.gov Tandem approaches, such as a dearomatization–spirocyclization–nucleophilic addition sequence, allow for the rapid construction of complex C3 spirocyclic indolines from indolyl-ynones and phosphine oxides under mild conditions. acs.org Both copper salts and Brønsted acids like TfOH have been shown to catalyze the dearomatizing cyclization of N-fused polycyclic indoles. researchgate.net

De Novo Synthesis Routes

De novo synthesis strategies build the entire indoline heterocyclic system, including the aromatic ring, from acyclic or non-aromatic precursors. This approach offers significant flexibility, particularly for accessing indoline scaffolds with specific substitution patterns on the benzene (B151609) ring that might be difficult to achieve through other methods. acs.orgnih.gov

A novel and powerful de novo strategy involves an inverse-electron demand Diels-Alder reaction followed by a cheletropic extrusion and aromatization sequence. acs.orgnih.gov In this approach, a 2-halothiophene-1,1-dioxide reacts with an enamide (such as a 2,3-dihydropyrrole). acs.orgnih.gov The resulting cycloadduct then undergoes a selective elimination-aromatization process to afford the indoline skeleton. acs.org This methodology is particularly valuable for synthesizing C-4 and/or C-7 functionalized indolines, depending on the substitution pattern of the starting thiophene (B33073) dioxide and the protecting group on the enamide nitrogen. acs.orgnih.gov This route constructs the aromatic ring last, providing a unique entry point to the indoline core. acs.orgnih.gov Another light-mediated, diastereoselective de novo synthesis has been developed for 2,3-substituted indolines, which can also be extended to an enantioselective process. researchgate.net

An in-depth examination of the synthetic strategies for producing this compound reveals a multi-faceted approach, focusing on the precise introduction of both the bromine and methyl functionalities onto the indoline scaffold. The methodologies encompass a range of classic and modern organic chemistry techniques, from regioselective halogenation to specific alkylation reactions.

Chemical Reactivity and Derivatization of 5 Bromo 3 Methylindoline

Transformations Involving the Bromine Moiety at C5

The bromine atom attached to the C5 position of the indoline (B122111) ring is a versatile handle for introducing new functional groups through several well-established reaction classes.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent at C5 of 5-bromo-3-methylindoline serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically an arylboronic acid. While direct examples with this compound are not extensively detailed in the provided results, the Suzuki-Miyaura coupling of analogous 5-bromoindoles with phenylboronic acid has been demonstrated. researchgate.net This suggests that this compound would readily participate in similar reactions to introduce various aryl and heteroaryl substituents at the C5 position. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. chemrxiv.org The choice of catalyst, base, and solvent can be crucial for achieving high yields and preventing side reactions. chemrxiv.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. organic-chemistry.org This reaction allows for the introduction of vinyl groups at the C5 position. Intramolecular Heck reactions of bromoindoles have been utilized to construct fused-ring systems. acs.orgacs.org For instance, the intramolecular Heck reaction of N-((3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl)-N-tosylaniline derivatives has been shown to produce β-carboline structures. acs.org A direct photo-induced reductive Heck cyclization of N-(2-chlorobenzoyl)indoles has also been reported, highlighting the versatility of Heck-type reactions in indole (B1671886) chemistry, where the bromo substituent can remain intact for further transformations. nih.gov

Sonogashira Coupling: This coupling reaction between the aryl bromide and a terminal alkyne provides a direct route to 5-alkynyl-3-methylindoline derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. researchgate.netthalesnano.com For example, the Sonogashira coupling of 5-bromoindole (B119039) with phenylacetylene (B144264) has been successfully demonstrated. researchgate.net A preparation method for 5-bromo-7-methylindole involves a Sonogashira coupling reaction as a key step. google.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine. acs.orgorganic-chemistry.org This allows for the introduction of primary or secondary amine functionalities at the C5 position of the indoline ring. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. acs.orgmdpi.com The reaction conditions, including the choice of ligand and base, are critical for achieving high yields and can be tailored for different amine substrates. acs.orgmdpi.com Multicomponent reactions involving an initial Buchwald-Hartwig coupling followed by other transformations have been developed for the synthesis of complex indole derivatives. nih.gov

Table 1: Overview of Cross-Coupling Reactions at the C5-Position

Reaction Coupling Partner Catalyst System (Typical) Resulting Functionality
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, Base C5-Aryl
Heck Alkene Pd(OAc)₂, PPh₃, Base C5-Vinyl
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI, Base C5-Alkynyl
Buchwald-Hartwig Amine Pd₂(dba)₃, Ligand, Base C5-Amino

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers another route to functionalize the C5 position, although it is generally less common for simple aryl bromides compared to activated systems. In an SNAr reaction, a nucleophile displaces the bromide ion. masterorganicchemistry.comiscnagpur.ac.in For this to occur efficiently, the aromatic ring typically needs to be activated by electron-withdrawing groups. masterorganicchemistry.comiscnagpur.ac.in While specific examples for this compound are not prevalent in the provided search results, SNAr reactions have been reported for other bromo-heterocyclic compounds, such as 5-bromo-1,2,3-triazines, which react with phenols in a concerted SNAr mechanism. researchgate.netnih.gov

Reductive Debromination

The bromine atom at the C5 position can be removed through reductive debromination, yielding 3-methylindoline. This transformation can be achieved using various reducing agents. Photoredox catalysis offers a modern and mild method for reductive dehalogenation. nih.gov For instance, light-mediated reductive debromination of unactivated aryl bromides has been demonstrated. snnu.edu.cn

Reactivity at the Methyl Group at C3

The methyl group at the C3 position, while generally less reactive than the C5-bromo substituent, can also be a site for chemical modification.

Selective Functionalization of Alkyl Side Chains

Direct functionalization of the C3-methyl group often involves the generation of a reactive intermediate. One approach involves the formation of an indole imine methide, which can then react with nucleophiles. researchgate.net Metal-free methods for the C(sp³)-H bond arylation of 3-methylindole (B30407) derivatives have been developed, proceeding through such intermediates. researchgate.net Another strategy involves the use of a directing group to facilitate C-H activation at the methyl group, although this is more commonly applied to other positions on the indole ring. nih.gov The synthesis of arenesulfonyl indoles from 3-methylindole allows for subsequent deprotonation at the α-position of the methyl group, facilitating the introduction of various electrophiles. rsc.org

Oxidation and Reduction Reactions

The methyl group at C3 can be involved in oxidation and reduction reactions, often as part of a larger synthetic sequence.

Oxidation: Oxidation of the C3-methyl group can lead to various functional groups. While direct oxidation of the methyl group in this compound is not specifically detailed, related transformations on indole derivatives provide insight. For instance, the oxidation of 2-aryl-3-methylindoles can yield 3-hydroxyindolenines. nih.gov The oxidation of C2,C3-dialkyl-substituted indoles can lead to selective C-H oxygenation or amination at the C2 position. nih.gov The degradation of 3-methylindole in some biological systems involves hydroxylation at the 2- and 3-positions. nih.gov

Reduction: The C3-methyl group itself is generally resistant to reduction. However, related indole derivatives can undergo reduction. For example, indole-3-carboxaldehyde (B46971) derivatives can be reduced to 3-methylindole derivatives using a copper or copper oxide-based hydrogenation catalyst. google.com Similarly, lithium aluminum hydride (LiAlH₄) can reduce indole-3-carboxaldehydes and esters to 3-methylindole. researchgate.net

Functionalization at the Indoline Nitrogen Atom (N1)

The nitrogen atom (N1) of the indoline ring behaves as a typical secondary amine, making it a primary site for functionalization. These reactions are crucial for modulating the electronic properties of the molecule and for introducing groups necessary for further synthetic elaborations or to serve as protecting groups.

The nucleophilic character of the indoline nitrogen facilitates its reaction with various electrophiles, leading to N-alkylated and N-acylated products.

N-Alkylation: The addition of an alkyl group to the indoline nitrogen can be achieved under standard alkylation conditions. While direct studies on this compound are specific, the reactivity can be inferred from similar systems like 5-bromoindole. For instance, N-methylation of 5-bromoindole has been accomplished in quantitative yield using dimethyl carbonate (DMC) as an alkylating agent in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This method represents a greener alternative to traditional alkyl halides. Similar reactions using other alkylating agents like alkyl halides or sulfates in the presence of a base are also effective. For example, the N-alkylation of substituted indoles with reagents like 5-bromo-1-pentene (B141829) is readily achieved using potassium hydroxide (B78521) as the base. sc.edu

N-Acylation: The indoline nitrogen readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is often rapid and can sometimes occur as a competing pathway during Friedel-Crafts acylation of the aromatic ring if the nitrogen is unprotected. ruc.dk Efficient methods for the selective N-acylation of indole derivatives have been developed, often employing a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. researchgate.net Boron Lewis acids in combination with nitriles have also been utilized for the effective acylation of indoles, a method that avoids the need for protection-deprotection steps. jst.go.jp

Table 1: Representative N-Alkylation and N-Acylation Reactions on Indole Scaffolds

Starting Material Reagent(s) Product Yield Reference
5-Bromoindole Dimethyl carbonate (DMC), DABCO 5-Bromo-1-methylindole 99% google.com
5-Bromoindole Dibutyl carbonate (DBC), DABCO 1-Butyl-5-bromoindole 95% google.com
Indole Propionic anhydride, Y(OTf)₃, [BMI]BF₄ 1-Propionylindole / 3-Propionylindole (Side product) ruc.dk
2-Methylindole Trichloroacetonitrile, PhBCl₂ 3-Trichloroacetyl-2-methylindole 89% jst.go.jp

To prevent unwanted reactions at the nucleophilic N1 position during subsequent synthetic steps, the nitrogen atom is often temporarily protected. The choice of protecting group is critical and depends on its stability to the reaction conditions of the intended transformations and the ease of its subsequent removal. uchicago.eduunivpancasila.ac.id

Common protecting groups for the indole and indoline nitrogen include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). synarchive.com

tert-Butoxycarbonyl (Boc) Group: The Boc group is widely used due to its general stability under basic and nucleophilic conditions. It is typically introduced by reacting the indoline with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (B28879) (DMAP). uevora.pt Deprotection is efficiently achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). univpancasila.ac.idharvard.edu

Benzyloxycarbonyl (Cbz) Group: The Cbz group is another staple in amine protection. It is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), which reduces it to toluene (B28343) and carbon dioxide, leaving the free amine. univpancasila.ac.id

Other protecting groups, such as sulfonyl derivatives (e.g., tosyl) or the [2-(trimethylsilyl)ethoxy]methyl (SEM) group, offer different stability profiles and deprotection methods, providing synthetic chemists with a versatile toolkit for complex molecule synthesis. researchgate.netacs.org

Table 2: Common Protecting Groups for Indoline Nitrogen

Protecting Group Introduction Reagent Deprotection Condition Stability
tert-Butoxycarbonyl (Boc) (Boc)₂O, Base Strong Acid (e.g., TFA) Stable to base, nucleophiles, hydrogenolysis
Benzyloxycarbonyl (Cbz) Cbz-Cl, Base Catalytic Hydrogenolysis (H₂, Pd/C) Stable to acid, base
Tosyl (Ts) Ts-Cl, Base Strong reducing agents (e.g., Na/NH₃) Stable to acid, base, oxidation
SEM SEM-Cl, Base Fluoride ion (e.g., TBAF) or acid Stable to various nucleophilic and basic conditions

Regioselective Functionalization of the Indoline Ring System

Functionalization of the six-membered aromatic ring of this compound is governed by the directing effects of the substituents and the inherent reactivity of the indoline core.

Modern synthetic methods allow for the direct functionalization of carbon-hydrogen (C-H) bonds, offering an atom-economical alternative to traditional cross-coupling reactions. nih.govpkusz.edu.cn In the context of this compound, the unsubstituted C2, C4, C6, and C7 positions are potential targets for such transformations.

Transition metal catalysis, particularly with palladium (Pd) and rhodium (Rh), is central to these methods. nih.govacs.org The regioselectivity is often controlled by a directing group, which can be the indoline nitrogen itself or a group previously installed upon it. For example, rhodium-catalyzed direct arylation of 5-bromo-1-methylindole has been shown to proceed effectively, highlighting the feasibility of C-H functionalization on this scaffold. nih.gov

The directing effect of the N-H or a protected nitrogen atom typically favors functionalization at the ortho positions. For the indoline ring, this corresponds to the C7 and C2 positions.

C7-Functionalization: The C7 position is sterically accessible and electronically activated by the adjacent nitrogen atom. Palladium-catalyzed C-H arylations have been developed for the C7 position of certain N-protected indoles. mdpi.com

C4-Functionalization: While less common, C4-functionalization can be achieved using specialized directing groups or catalyst systems that override the inherent electronic preferences of the ring. For instance, Pd(II)-catalyzed C4-arylation of free (NH) indoles has been demonstrated using a C3-formyl group as a transient directing group. nih.gov

C2-Functionalization: The C2 position, being part of the five-membered ring, also exhibits unique reactivity. Palladium-catalyzed C2-alkylation of indoles with α-bromo esters has been developed, showcasing high regioselectivity. ccspublishing.org.cn

These C-H activation strategies provide powerful tools for elaborating the this compound core at positions that are difficult to access through classical electrophilic substitution.

The indoline ring is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the nitrogen atom. pressbooks.pub The outcome of EAS reactions on this compound is determined by the combined directing effects of the amine, the C3-methyl group, and the C5-bromo substituent.

Directing Effects:

Amine (N1): A powerful activating, ortho, para-director. It strongly activates the C5 and C7 positions.

Bromo (C5): A deactivating, ortho, para-director. It directs incoming electrophiles to the C4 and C6 positions.

Methyl (C3): A weakly activating, ortho, para-director. Its influence on the benzene (B151609) ring is minimal compared to the amine.

Given that the C5 position is already occupied, the powerful activating effect of the nitrogen atom makes the C7 position the most probable site for electrophilic attack. bhu.ac.in The C4 and C6 positions are electronically deactivated by the inductive effect of the bromine atom and are ortho to it, making them less favored sites. Reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂ in acetic acid) would be expected to yield predominantly the C7-substituted product. minia.edu.egniscpr.res.in

The indoline skeleton and its derivatives can participate in rearrangement reactions, often under thermal or catalytic conditions, to yield more complex heterocyclic structures.

A notable example involves the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole, a compound closely related to the indole form of the title compound, with pentane-2,4-dione. This reaction proceeds via an extensive rearrangement to produce a 5-bromoindol-3-yl-substituted tetrahydroazepine derivative. iucr.org

Furthermore, 5-bromo-3-methylindole has been shown to undergo a "one-pot" cyclopentannulation-rearrangement cascade reaction when treated with non-racemic donor-acceptor cyclopropanes in the presence of Lewis acids. This process leads to the formation of chiral dihydro-3H-carbazole-2-carboxylate derivatives in high yields. nsf.gov These examples demonstrate that the bromo-substituted indole/indoline core can serve as a precursor for significant molecular restructuring to access diverse and complex scaffolds.

Spectroscopic and Structural Characterization of 5 Bromo 3 Methylindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

The ¹H NMR spectrum of 5-Bromo-3-methylindoline is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring. The aliphatic region would contain signals for the protons on the saturated five-membered ring and the methyl group.

Based on the analysis of related structures, such as 5-bromo-1-methylindoline-2,3-dione (B1361368), the aromatic protons are expected in the range of δ 6.8-7.8 ppm. rsc.org The proton at C7 (ortho to the nitrogen) would likely be the most upfield, while the protons at C4 and C6 would be further downfield due to the influence of the bromine atom. The aliphatic protons (CH₂, CH) and the methyl (CH₃) protons on the five-membered ring are expected at significantly higher fields (upfield), characteristic of saturated systems. The N-H proton would typically appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ ppm)Predicted Multiplicity
N-HVariable (e.g., 3.5-4.5)Broad Singlet
Aromatic (H-4, H-6)~7.0 - 7.5Multiplet/Doublet
Aromatic (H-7)~6.5 - 6.8Doublet
Aliphatic (H-2)~3.0 - 3.5Multiplet
Aliphatic (H-3)~3.5 - 4.0Multiplet
Methyl (CH₃)~1.2 - 1.5Doublet

Note: These are estimated values. Actual experimental values may vary.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. This compound is expected to show nine distinct carbon signals. The chemical shifts are influenced by the hybridization (sp² for aromatic, sp³ for aliphatic) and the electronic effects of the substituents (nitrogen and bromine).

Data from the closely related 5-bromo-1-methylindoline-2,3-dione shows aromatic carbon signals at δ 150.11, 140.57, 128.08, 118.58, 116.66, and 111.57 ppm. rsc.org The carbon bearing the bromine (C5) is expected to be significantly shifted, as is the carbon attached to the nitrogen (C7a). The aliphatic carbons (C2, C3, and the methyl carbon) will appear in the upfield region of the spectrum, typically between δ 20-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ ppm)
C2~50 - 60
C3~35 - 45
C3a~130 - 140
C4~125 - 130
C5~110 - 115
C6~120 - 125
C7~108 - 112
C7a~150 - 155
Methyl (CH₃)~15 - 25

Note: These are estimated values based on general principles and data from related compounds. rsc.org

While one-dimensional NMR provides chemical shift data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations include those between the adjacent aromatic protons (e.g., H6-H7) and, crucially, within the aliphatic spin system of the five-membered ring, connecting the H2 protons to the H3 proton, and the H3 proton to the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as the H2 protons to C2, the H3 proton to C3, and the aromatic protons to their respective carbons.

NOE (Nuclear Overhauser Effect) Spectroscopy: This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can be used to confirm stereochemical relationships and the three-dimensional conformation of the molecule. For example, an NOE could be observed between the proton at C3 and one of the protons at C2, depending on the ring's conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns. For this compound (C₉H₁₀BrN), the molecular weight is approximately 212.09 g/mol .

A key feature in the mass spectrum would be the presence of a pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Electron impact ionization would cause the molecular ion to fragment in predictable ways. Common fragmentation pathways for indolines include:

Loss of a methyl group: A significant peak corresponding to [M-15]⁺ would be expected from the cleavage of the C3-CH₃ bond.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (the C2-C3 bond) is a characteristic fragmentation pathway for cyclic amines.

Loss of HBr: Elimination of hydrogen bromide could also occur.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3450N-H StretchSecondary Amine (Indoline N-H)
3000 - 3100C-H StretchAromatic C-H
2850 - 2980C-H StretchAliphatic C-H (CH, CH₂, CH₃)
~1600, ~1470C=C StretchAromatic Ring
1250 - 1350C-N StretchAromatic Amine
500 - 600C-Br StretchBromoalkane

The spectrum would be clearly distinguishable from its indole (B1671886) precursor by the presence of strong aliphatic C-H stretching bands and the absence of the C=C stretching associated with the indole's five-membered ring. The N-H stretch would confirm the presence of the secondary amine.

Computational and Theoretical Studies on 5 Bromo 3 Methylindoline

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights that complement experimental data. For 5-Bromo-3-methylindoline, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the structural elucidation and assignment of experimental spectra.

The accurate prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved through the Gauge-Independent Atomic Orbital (GIAO) method. This quantum mechanical approach calculates the nuclear magnetic shielding tensors for a molecule. The theoretical chemical shifts are then typically obtained by referencing the calculated isotropic shielding values of the target molecule to the calculated shielding value of a standard reference compound, such as tetramethylsilane (TMS).

Various DFT functionals and basis sets can be employed for these calculations, and the choice can influence the accuracy of the predicted chemical shifts. For instance, hybrid functionals like B3LYP, in conjunction with basis sets such as 6-311++G(d,p), are frequently used for optimizing the molecular geometry and calculating NMR parameters. The inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM), can further refine the accuracy of the predictions by simulating the chemical environment in which experimental NMR spectra are typically acquired.

Modern approaches to NMR prediction also leverage machine learning (ML) algorithms. These models are trained on large datasets of experimentally determined NMR spectra and molecular structures. By learning the complex relationships between chemical structure and spectral properties, ML methods can often predict chemical shifts with high accuracy. Graph Neural Networks (GNNs), for example, have shown significant promise in this area, sometimes outperforming traditional quantum mechanical calculations in speed and matching their accuracy.

Below are tables representing the kind of data that would be generated from a computational study on this compound.

Predicted ¹H NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)
H on N13.5 - 4.5
H on C23.0 - 3.8
H on C33.2 - 4.0
H on C47.2 - 7.5
H on C67.0 - 7.3
H on C76.8 - 7.1
H on CH₃1.2 - 1.6

Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)
C255 - 65
C335 - 45
C3a140 - 150
C4125 - 135
C5110 - 120
C6128 - 138
C7115 - 125
C7a150 - 160
CH₃15 - 25

These predicted values serve as a valuable guide for the interpretation of experimental NMR data, aiding in the complete and accurate assignment of all proton and carbon signals in the spectrum of this compound. The synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis. ruc.dk

Advanced Applications in Organic Synthesis and Chemical Sciences

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The 5-Bromo-3-methylindoline scaffold is a pivotal intermediate in the synthesis of more complex and often biologically significant molecules, particularly alkaloids and pharmaceutical compounds. The bromine atom at the 5-position provides a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions, while the indoline (B122111) core forms the basic skeleton of numerous natural products.

One of the primary roles of bromo-indoline derivatives is as precursors to functionalized indoles. For instance, a common synthetic strategy involves the dehydrogenation of the indoline ring to the corresponding indole (B1671886). A patented green synthesis method highlights the conversion of indoline to N-acetylindoline, followed by bromination to produce N-acetyl-5-bromoindoline. This intermediate is then deacetylated to 5-bromoindoline (B135996) and subsequently undergoes oxidative dehydrogenation to yield 5-bromoindole (B119039), a crucial intermediate in medicinal chemistry google.com. This stepwise process underscores the role of the stable bromoindoline intermediate in controlling regioselectivity during the synthesis of substituted indoles google.com.

In the realm of natural product synthesis, bromo-indoline intermediates are instrumental. A regioselective synthesis of bromoindole alkaloids isolated from Laurencia brongniartii utilized N-carbomethoxy-5-bromoindoline as a stable, isolable intermediate nih.gov. The controlled, sequential bromination and aromatization of an N-protected indoline allowed for the precise construction of polysubstituted indole alkaloids nih.gov. Similarly, the core structure of vindoline (B23647), a component of the anticancer drugs vinblastine (B1199706) and vincristine, is an indoline. Synthetic strategies toward vindoline analogues have employed halogenated vindoline precursors, demonstrating the utility of the bromo-indoline scaffold in accessing complex bisindole alkaloids through palladium-catalyzed cross-coupling reactions nih.gov.

The table below summarizes examples of complex molecular classes synthesized using bromo-indoline intermediates.

Target Molecular ClassBromo-Indoline IntermediateSynthetic TransformationReference
Substituted IndolesN-acetyl-5-bromoindolineDeacetylation & Oxidative Dehydrogenation google.com
Bromoindole AlkaloidsN-carbomethoxy-5-bromoindolineAromatization & Further Bromination nih.gov
Vindoline AnaloguesBromovindolinePalladium-Catalyzed Cross-Coupling nih.gov

Scaffold for the Development of Novel Organic Reactions and Methodologies

The inherent reactivity of the this compound scaffold has facilitated the development of new synthetic methods and organic reactions. The presence of the aryl bromide moiety makes it an ideal substrate for a plethora of palladium-catalyzed cross-coupling reactions, which are fundamental methodologies in modern organic synthesis.

Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are routinely applied to aryl bromides. Although studies focusing specifically on this compound are limited, the extensive use of related 5-bromoindole substrates in these reactions provides a strong precedent. For example, palladium-catalyzed Suzuki cross-coupling reactions have been effectively used to synthesize 5-aryl-2-methylpyridin-3-amine derivatives from 5-bromo-2-methylpyridin-3-amine, showcasing a general method for C-C bond formation on a brominated heterocycle mdpi.com. Similarly, direct C-3 arylation of free (N-H)-indoles with aryl bromides has been achieved under ligandless palladium catalysis, indicating the broad utility of such couplings amazonaws.com. These established methodologies are readily adaptable to the 5-bromoindoline core, typically after N-protection, to generate libraries of novel compounds.

Contributions to Material Science Applications (excluding biological/medical materials)

While the primary applications of this compound and its derivatives are concentrated in medicinal chemistry and organic synthesis, the broader family of bromo-substituted indole and indanone structures has shown potential in the field of material science, particularly in organic electronics. The electronic properties of the indole ring system can be tuned through substitution, making its derivatives candidates for organic semiconductors.

Research into novel isoindigo-based organic semiconductors has utilized bromo-substituted 1,1-dicyanomethylene-3-indanone as an electron-accepting end-cap unit mdpi.com. In this study, the introduction of a bromine atom onto the indanone ring was shown to influence the chemical, physical, and electrical properties of the resulting semiconductor materials. These compounds were characterized as n-type unipolar semiconductors in organic field-effect transistors (OFETs) mdpi.com. Although this research does not directly employ this compound, it demonstrates the principle that bromo-substituted indoline-related scaffolds can be incorporated into larger conjugated systems to create functional organic materials. The development of such materials is crucial for advancing technologies like flexible displays, printable circuits, and organic photovoltaics.

To date, direct applications of this compound in material science remain a niche area, with limited published research. However, the demonstrated utility of related bromo-indanone structures suggests a potential avenue for future exploration, where the this compound unit could be integrated into novel polymers or small molecules designed for specific electronic or optical properties.

Utilization in Catalyst Development and Ligand Design

The indoline scaffold, particularly when functionalized, can serve as a robust framework for the design of ligands capable of coordinating with metal ions to form catalysts. The nitrogen and potential stereocenter within the this compound structure offer opportunities for creating chiral ligands for asymmetric catalysis.

A significant example in this area involves the synthesis of Schiff base ligands from a structurally related indoline derivative. Specifically, 5-bromo-3-hydrazonoindolin-2-one, derived from 5-bromoisatin, was condensed with 7-formyl-8-hydroxy-2-methylquinoline to prepare the Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI) nih.govnih.govresearchgate.net. This ligand was then used to synthesize a series of transition metal (II) complexes with cobalt, nickel, copper, zinc, cadmium, and mercury nih.govnih.gov. The resulting complexes were characterized extensively, and their stability constants were determined, confirming the strong chelating ability of the indoline-based ligand nih.govnih.gov. Such metal complexes are often investigated for their catalytic activity in various organic transformations, including oxidation and reduction reactions nih.govcnr.it.

The table below lists the metal (II) complexes synthesized using the indoline-derived Schiff base ligand BHMQMHI, as described in the literature.

Metal IonComplex GeometryPotential ApplicationReference
Co(II)OctahedralCatalysis, Biological Screening nih.govnih.gov
Ni(II)OctahedralCatalysis, Biological Screening nih.govnih.gov
Cu(II)OctahedralCatalysis, DNA Cleavage Studies nih.govnih.gov
Zn(II)TetrahedralCatalysis, Biological Screening nih.govnih.gov
Cd(II)TetrahedralMaterial Science, Biological Screening nih.govnih.gov
Hg(II)TetrahedralMaterial Science, Biological Screening nih.govnih.gov

These findings highlight the successful use of the bromo-indoline scaffold as a platform for designing multidentate ligands for the synthesis of stable metal complexes, opening possibilities for their application in homogeneous catalysis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Bromo-3-methylindoline, and how can green chemistry principles enhance yield and purity?

  • Methodological Answer : The synthesis of this compound often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, brominated indole precursors can undergo alkylation using methyl halides in the presence of a base like K₂CO₃. Green chemistry strategies, such as replacing toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) or using recyclable catalysts (e.g., Pd/C), can improve sustainability . Reaction optimization should include monitoring by HPLC or GC-MS to track intermediate purity and minimize byproducts.

Q. How do crystallographic data (e.g., CCDC-2191474) inform the structural characterization of this compound derivatives?

  • Methodological Answer : X-ray crystallography provides precise bond angles, torsion angles, and packing interactions. For instance, CCDC-2191474 reveals how bromine’s steric bulk influences the planarity of the indoline ring, affecting π-π stacking in supramolecular assemblies. Researchers should compare experimental data with DFT calculations (e.g., Gaussian or ORCA) to validate electronic properties and predict reactivity .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported regioselectivity for nucleophilic substitutions on this compound?

  • Methodological Answer : Discrepancies in substitution sites (e.g., C-5 vs. C-7) may arise from solvent polarity or catalyst choice. For example, polar aprotic solvents (DMF) favor SNAr mechanisms at C-5, while Pd-catalyzed conditions (e.g., Suzuki-Miyaura) target C-3. Researchers should perform kinetic studies (UV-Vis monitoring) and Hammett plots to quantify electronic effects. Conflicting data may also stem from impurities; rigorous purification via flash chromatography (silica gel, hexane/EtOAc gradients) is critical .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in the oxidation of this compound to sulfoxides or sulfones?

  • Methodological Answer : Radical scavengers (e.g., TEMPO) or ESR spectroscopy can detect transient intermediates. For ionic pathways (e.g., H₂O₂/CH₃COOH), isotopic labeling (¹⁸O in H₂O₂) tracks oxygen incorporation. Advanced techniques like time-resolved FTIR or DFT-based transition-state modeling (using VASP or CP2K) provide further mechanistic clarity .

Q. What strategies mitigate instability of this compound under ambient storage conditions?

  • Methodological Answer : Degradation via hydrolysis or photolysis can be minimized by storing the compound under inert gas (Ar/N₂) at 4°C in amber vials. Accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis identify degradation products. Adding stabilizers (e.g., BHT for radical inhibition) or lyophilization may extend shelf life .

Data Analysis & Application Questions

Q. How do bioactivity assays reconcile divergent results for this compound derivatives in kinase inhibition studies?

  • Methodological Answer : Variations in IC₅₀ values may arise from assay conditions (ATP concentration, pH) or cell-line specificity. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to cross-validate. Meta-analysis of published data (e.g., ChEMBL or PubChem) can highlight structure-activity trends, such as the role of the methyl group in enhancing hydrophobic interactions .

Q. What computational tools predict the suitability of this compound as a precursor for photoactive materials?

  • Methodological Answer : TD-DFT calculations (e.g., using Gaussian 16) simulate UV-Vis absorption spectra and excited-state dynamics. Pair with experimental data (fluorescence quantum yield measurements) to assess potential in OLEDs or sensors. Molecular docking (AutoDock Vina) can also explore interactions with biological targets for dual-use applications .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in large-scale reactions?

  • Methodological Answer : Use fume hoods and explosion-proof equipment due to bromine’s volatility. Monitor airborne exposure with real-time GC sensors. Emergency protocols should include neutralization of spills (activated carbon for organic residues) and immediate access to eyewash stations. Refer to SDS guidelines (e.g., GHS hazard codes) for proper disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.